molecular formula C9H8Cl2N2 B2934857 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole CAS No. 915924-14-0

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole

Cat. No.: B2934857
CAS No.: 915924-14-0
M. Wt: 215.08
InChI Key: UOJBPUXYGTUGHS-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with chloro and chloroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole typically involves the reaction of 2-chloroethylamine hydrochloride with 6-chloro-1H-benzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(2-aminoethyl)-6-chlorobenzimidazole, while oxidation with hydrogen peroxide can produce this compound N-oxide .

Scientific Research Applications

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole involves its interaction with DNA, leading to the formation of DNA adducts and subsequent inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole is unique due to its specific substitution pattern and the presence of both chloro and chloroethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-chloro-2-(2-chloroethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJBPUXYGTUGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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